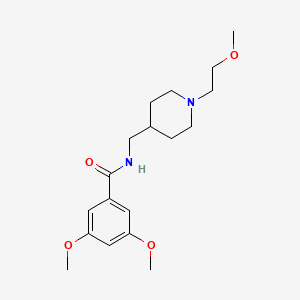

3,5-ジメトキシ-N-((1-(2-メトキシエチル)ピペリジン-4-イル)メチル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

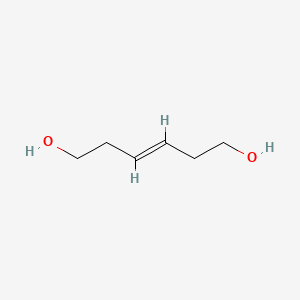

3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known as UWA-101, is a synthetic compound that has gained attention in the scientific research community due to its potential as a therapeutic agent.

科学的研究の応用

アンチマルコフニコフアルケンヒドロメチル化

この化合物は、アンチマルコフニコフアルケンヒドロメチル化のプロセスで使用できる可能性があります . これは、有機化学においてこれまで知られていなかった貴重な変換です .

メトキシ保護化合物の合成

この化合物は、(−)-Δ8-THCやコレステロールなどのメトキシ保護化合物の合成に使用できます . この用途は、製薬業界で特に役立つ可能性があります .

抗酸化活性

この化合物は、潜在的な抗酸化活性を持っている可能性があります . 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を防ぐか、または遅らせることができる物質です .

抗菌活性

この化合物は、潜在的な抗菌活性も持っている可能性があります . これは、新しい抗生物質の開発に役立つ可能性があります .

アセチルコリンエステラーゼ阻害

この化合物は、強力なアセチルコリンエステラーゼ阻害剤である可能性があります . アセチルコリンエステラーゼ阻害剤は、脳内の神経伝達物質であるアセチルコリンの分解を防ぐ薬剤であり、記憶や学習に役立ちます .

化学研究

特性

IUPAC Name |

3,5-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-22-9-8-20-6-4-14(5-7-20)13-19-18(21)15-10-16(23-2)12-17(11-15)24-3/h10-12,14H,4-9,13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGLLFIVEBXZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)

![3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2591680.png)

![4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2591682.png)

![Ethyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2591683.png)